

Application Note: Detecting PIM Kinase Inhibition by AZD1897 Using Western Blot

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD1897

Cat. No.: B605747

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and metabolism.[1] Overexpressed in various hematological malignancies and solid tumors, PIM kinases are attractive therapeutic targets.[2] [3] They exert their effects by phosphorylating a range of downstream substrates involved in key signaling pathways, including the Bcl-2 antagonist of cell death (BAD) and the 4E-binding protein 1 (4E-BP1), which regulates protein synthesis.[4][5] **AZD1897** is a potent, selective, and ATP-competitive pan-PIM kinase inhibitor.[1] This application note provides a detailed protocol for assessing the pharmacodynamic efficacy of **AZD1897** in cancer cell lines by monitoring the phosphorylation status of key PIM kinase substrates using Western blot analysis.

Principle of the Assay The activity of PIM kinases is directly correlated with the phosphorylation of their downstream targets. The pan-PIM inhibitor **AZD1897** blocks the catalytic activity of PIM1, PIM2, and PIM3, leading to a measurable decrease in the phosphorylation of substrates like BAD at serine 112 (p-BAD S112) and 4E-BP1 at threonine 37/46 (p-4E-BP1 T37/46).[4][6] [7] Western blotting provides a semi-quantitative method to detect this inhibition. By treating cells with varying concentrations of **AZD1897**, a dose-dependent reduction in the phosphorylated forms of these substrates can be observed, while the total protein levels remain unchanged. This change, normalized to a loading control, serves as a direct readout of PIM kinase inhibition within the cell.

PIM Kinase Signaling Pathway

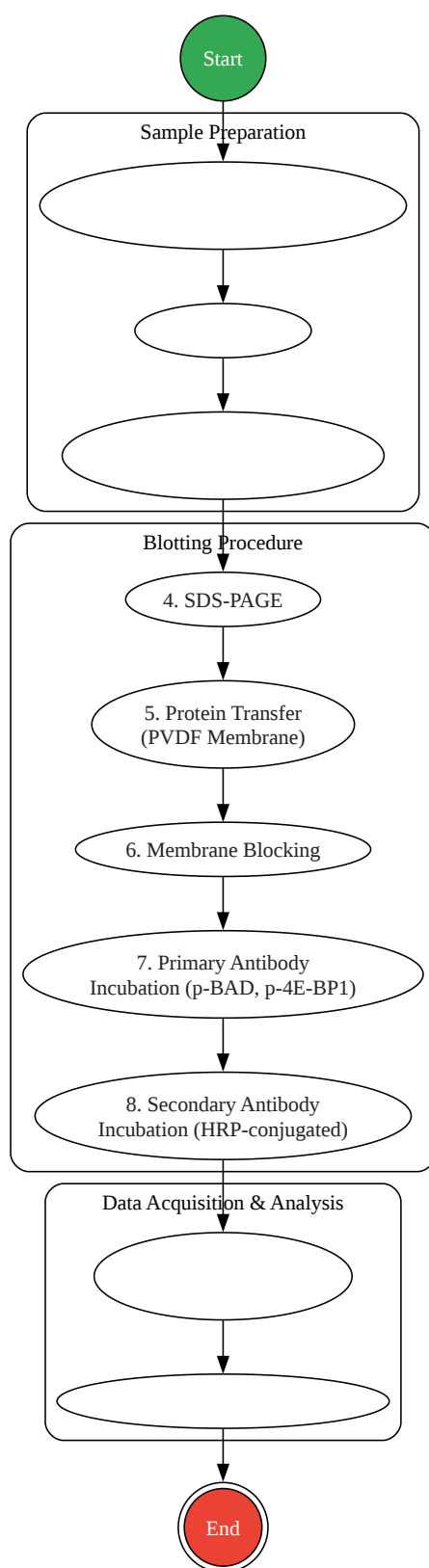
// Connections GF -> Receptor; Receptor -> JAK_STAT; JAK_STAT -> PIM [label="promotes transcription"]; **AZD1897** -> PIM [label="inhibits", T=inv, color="#EA4335", penwidth=2.0];

PIM -> BAD [label="phosphorylates"]; BAD -> pBAD [style=invis];

PIM -> EBP1 [label="phosphorylates"]; EBP1 -> pEBP1 [style=invis]; }

PIM Kinase Signaling Pathway and **AZD1897** Inhibition.

Western Blot Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for Western Blot analysis of PIM kinase inhibition.

Detailed Experimental Protocol

1. Materials and Reagents

- Cell Lines: Human cancer cell lines with known PIM kinase expression (e.g., MOLM-16, OCI-AML2, K562).
- Inhibitor: **AZD1897** (or AZD1208), dissolved in DMSO to a 10 mM stock solution.
- Buffers and Solutions:
 - Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
 - Protein Assay Reagent: BCA Protein Assay Kit.
 - Loading Buffer: 4x Laemmli sample buffer.
 - Running Buffer: 1x Tris/Glycine/SDS buffer.
 - Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
 - Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
 - Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[9]
- Antibodies:
 - Primary Antibodies:
 - Rabbit anti-phospho-BAD (Ser112)[10]
 - Rabbit anti-total BAD
 - Rabbit anti-phospho-4E-BP1 (Thr37/46)[11][12]
 - Rabbit anti-total 4E-BP1
 - Mouse or Rabbit anti- β -Actin or α -Tubulin (loading control)

- Secondary Antibodies:
 - HRP-conjugated Goat anti-Rabbit IgG
 - HRP-conjugated Goat anti-Mouse IgG
- Equipment and Consumables:
 - Precast SDS-PAGE gels (e.g., 4-15% gradient gels).
 - PVDF membranes (0.45 μm).
 - Western blot transfer system.
 - Chemiluminescent HRP Substrate (ECL).
 - Chemiluminescence imaging system.

2. Cell Culture and Treatment

- Seed cells in appropriate culture flasks or plates to achieve 70-80% confluency on the day of treatment.
- Prepare serial dilutions of **AZD1897** in culture medium from the 10 mM DMSO stock. A typical final concentration range is 0 (DMSO vehicle), 10 nM, 100 nM, 1 μM , and 5 μM .[\[3\]](#)
- Replace the existing medium with the medium containing **AZD1897** or DMSO vehicle control.
- Incubate cells for a predetermined time, for example, 4 to 24 hours, at 37°C and 5% CO₂.[\[4\]](#)

3. Lysate Preparation

- After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.[\[13\]](#)
- Aspirate PBS completely and add ice-cold RIPA Lysis Buffer (e.g., 500 μL for a 10 cm dish).[\[13\]](#)
- Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifuging at $\sim 14,000 \times g$ for 15 minutes at 4°C.[13]
- Transfer the supernatant (protein extract) to a new tube and store it at -80°C or proceed to the next step.

4. Protein Quantification

- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 μg of total protein for each sample.
- Prepare samples for loading by adding 4x Laemmli buffer and boiling at 95-100°C for 5 minutes.

5. SDS-PAGE and Western Blotting

- Load 20-30 μg of protein per lane into a precast SDS-PAGE gel, including a molecular weight marker.
- Run the gel at 120-150V until the dye front reaches the bottom.[13]
- Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes on ice or overnight at a lower voltage.
- After transfer, briefly wash the membrane with TBST and confirm successful transfer using Ponceau S staining.
- Destain with TBST and block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[8]
- Incubate the membrane with the desired primary antibody (e.g., anti-p-BAD) diluted in Blocking Buffer (typically 1:1000) overnight at 4°C with gentle agitation.[11]
- Wash the membrane three times with TBST for 5-10 minutes each.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:10000) diluted in Blocking Buffer for 1 hour at room temperature.[9]
- Wash the membrane three to five times with TBST for 5-10 minutes each.

6. Signal Detection and Analysis

- Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
- Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
- To probe for total protein or a loading control, the membrane can be stripped and re-probed.
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the phospho-protein band to its corresponding total protein band. Further normalize this ratio to the loading control (e.g., β -Actin) to correct for any loading inaccuracies.
- Calculate the percent inhibition relative to the DMSO-treated control.

Data Presentation: Quantifying PIM Kinase Inhibition

The results of the Western blot can be quantified to demonstrate the dose-dependent effect of **AZD1897**. The table below provides a template for presenting such data.

AZD1897 Conc. (μM)	Normalized p- BAD (S112) Intensity (A.U.)	% Inhibition of p-BAD Phosphorylation	Normalized p- 4E-BP1 (T37/46) Intensity (A.U.)	% Inhibition of p-4E-BP1 Phosphorylation
0 (DMSO)	1.00	0%	1.00	0%
0.01	0.85	15%	0.90	10%
0.1	0.52	48%	0.61	39%
1.0	0.15	85%	0.22	78%
5.0	0.05	95%	0.08	92%

A.U. = Arbitrary Units. Data are representative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 6. Pim Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]

- 9. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 10. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting (WB) Protocol | Rockland [rockland.com]
- To cite this document: BenchChem. [Application Note: Detecting PIM Kinase Inhibition by AZD1897 Using Western Blot]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605747#western-blot-protocol-for-detecting-pim-kinase-inhibition-by-azd1897>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com